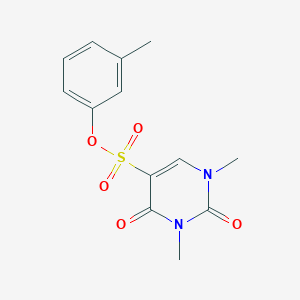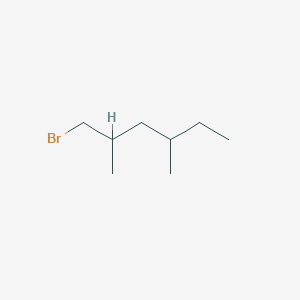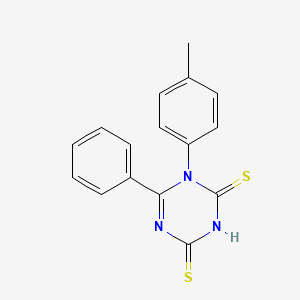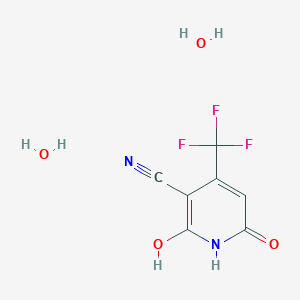
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is a chemical compound with the molecular formula C7H3F3N2O2·2H2O. It is also known by its IUPAC name, 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile dihydrate. This compound is characterized by the presence of a cyano group, two hydroxyl groups, and a trifluoromethyl group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-dihydroxy-4-(trifluoromethyl)pyridine as a precursor, which is then reacted with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) to introduce the cyano group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to obtain the dihydrate form of the compound .
化学反应分析
Types of Reactions
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2,6-dioxo-4-(trifluoromethyl)pyridine derivatives.
Reduction: Formation of 3-amino-2,6-dihydroxy-4-(trifluoromethyl)pyridine.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxyl groups can participate in hydrogen bonding and other interactions. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target molecules .
相似化合物的比较
Similar Compounds
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile: Similar structure but without the dihydrate form.
3-Cyano-2,6-dihydroxy-4-(methyl)pyridine: Similar structure with a methyl group instead of a trifluoromethyl group.
2,6-Dihydroxy-4-(trifluoromethyl)pyridine: Lacks the cyano group.
Uniqueness
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and biological properties. The dihydrate form also enhances its solubility and stability in aqueous environments .
属性
IUPAC Name |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPSVHSUBAFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)
![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)
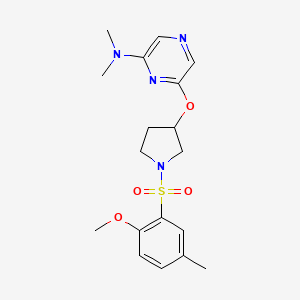
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)
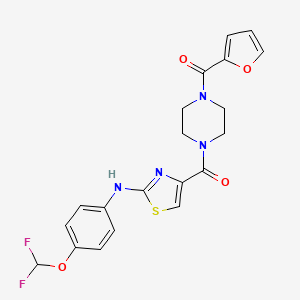
![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)
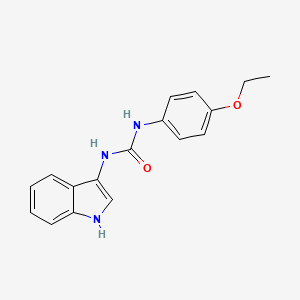
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)

